molecular formula C10H10FNO2 B8323394 (R)-5-(3-fluoro-phenyl)-morpholin-3-one

(R)-5-(3-fluoro-phenyl)-morpholin-3-one

Cat. No. B8323394
M. Wt: 195.19 g/mol
InChI Key: AKOZGGRHEQIOTR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08507488B2

Procedure details

In step 2-3, a solution of 2-chloro-N-(1-(3-fluorophenyl)-2-hydroxyethyl)acetamide (5.5 g, 24 mmol) in THF (150 mL) was slowly added to a suspension of NaH (1.05 g, 26 mmol) in THF (600 mL) at 0° C. The heterogeneous solution was warmed to room temperature and stirred overnight. The reaction mixtures was quenched, concentrated and ethyl acetate was added to the residue. This solution was washed with water and brine and the organic phase was dried over MgSO4, filtered and concentrated to yield 5-(3-fluorophenyl)morpholin-3-one (2-3).
Name
2-chloro-N-(1-(3-fluorophenyl)-2-hydroxyethyl)acetamide
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][CH:6]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[CH:10]=1)[CH2:7][OH:8])=[O:4].[H-].[Na+]>C1COCC1>[F:15][C:11]1[CH:10]=[C:9]([CH:6]2[NH:5][C:3](=[O:4])[CH2:2][O:8][CH2:7]2)[CH:14]=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
2-chloro-N-(1-(3-fluorophenyl)-2-hydroxyethyl)acetamide
Quantity
5.5 g
Type
reactant
Smiles
ClCC(=O)NC(CO)C1=CC(=CC=C1)F
Name
Quantity
1.05 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixtures
CUSTOM
Type
CUSTOM
Details
was quenched
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate was added to the residue
WASH
Type
WASH
Details
This solution was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1COCC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08507488B2

Procedure details

In step 2-3, a solution of 2-chloro-N-(1-(3-fluorophenyl)-2-hydroxyethyl)acetamide (5.5 g, 24 mmol) in THF (150 mL) was slowly added to a suspension of NaH (1.05 g, 26 mmol) in THF (600 mL) at 0° C. The heterogeneous solution was warmed to room temperature and stirred overnight. The reaction mixtures was quenched, concentrated and ethyl acetate was added to the residue. This solution was washed with water and brine and the organic phase was dried over MgSO4, filtered and concentrated to yield 5-(3-fluorophenyl)morpholin-3-one (2-3).
Name
2-chloro-N-(1-(3-fluorophenyl)-2-hydroxyethyl)acetamide
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][CH:6]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[CH:10]=1)[CH2:7][OH:8])=[O:4].[H-].[Na+]>C1COCC1>[F:15][C:11]1[CH:10]=[C:9]([CH:6]2[NH:5][C:3](=[O:4])[CH2:2][O:8][CH2:7]2)[CH:14]=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
2-chloro-N-(1-(3-fluorophenyl)-2-hydroxyethyl)acetamide
Quantity
5.5 g
Type
reactant
Smiles
ClCC(=O)NC(CO)C1=CC(=CC=C1)F
Name
Quantity
1.05 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixtures
CUSTOM
Type
CUSTOM
Details
was quenched
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate was added to the residue
WASH
Type
WASH
Details
This solution was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1COCC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.